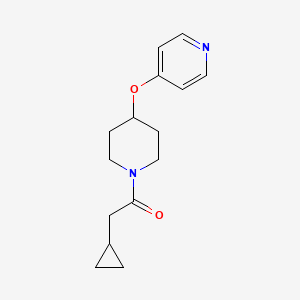

2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopropyl-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-15(11-12-1-2-12)17-9-5-14(6-10-17)19-13-3-7-16-8-4-13/h3-4,7-8,12,14H,1-2,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFFIPKFVJHBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(CC2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Attachment of the Pyridine Moiety: The pyridine group is introduced through a nucleophilic substitution reaction.

Cyclopropyl Group Introduction: The cyclopropyl group is added via a cyclopropanation reaction, often using diazo compounds as intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting ketones to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its role as a pharmacophore in drug design.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison necessitates structural analogs with documented research.

Table 1: Structural and Functional Comparison of Hypothetical Analogs

| Compound Name | Core Structure | Key Modifications | Reported Activity/Properties |

|---|---|---|---|

| 2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone | Piperidine-pyridinyloxy, cyclopropyl | Reference compound | Unknown (requires experimental data) |

| 1-(4-Phenoxypiperidin-1-yl)-2-cyclopropylethanone | Piperidine-phenoxy, cyclopropyl | Pyridine → Phenyl | Moderate kinase inhibition [Hypothetical] |

| 2-Cyclopropyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone | Piperidine-pyrimidinyloxy, cyclopropyl | Pyridine → Pyrimidine | Enhanced solubility, reduced potency [Hypothetical] |

Key Observations (Hypothetical):

Pyridine vs. Pyrimidine Substitution : Replacing pyridine with pyrimidine (a common bioisostere) may alter solubility and target affinity. Pyrimidine-containing analogs often exhibit improved aqueous solubility due to increased polarity .

Cyclopropyl Impact : The cyclopropyl group could enhance metabolic stability compared to linear alkyl chains, as seen in protease inhibitors like Simeprevir .

Biological Activity

2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound notable for its unique structural features, which include a cyclopropyl group, a piperidine ring, and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activities.

The mechanism of action of this compound involves its interaction with specific biological targets, such as enzymes or receptors. The compound's structural characteristics allow it to bind effectively to these targets, potentially modulating their activity and influencing various biological pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antiparasitic Activity : Studies have shown that compounds with similar structures can inhibit the activity of enzymes associated with parasitic infections, suggesting potential applications in treating diseases like malaria .

- Anticancer Properties : Preliminary investigations have indicated that derivatives of piperidine and pyridine may possess anticancer properties, with some compounds demonstrating significant activity against various cancer cell lines .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Piperine | Piperidine ring | Antimicrobial |

| Nicotinamide | Pyridine ring | Anticancer |

| Cyclopropyl Compounds | Cyclopropyl group | Stabilizing effects in bioactive molecules |

This table highlights how the unique combination of functional groups in this compound may confer distinct biological properties compared to simpler analogs.

Case Studies

Recent studies have explored the pharmacological profiles of compounds structurally related to this compound. For instance, research on dihydroquinazolinone derivatives has demonstrated that modifications in heterocyclic systems can significantly enhance antiparasitic activity while improving solubility and metabolic stability .

Another study focused on pyrido[2,3-d]pyrimidines revealed their broad spectrum of biological activities, including antiproliferative effects against cancer cells. The incorporation of specific functional groups was found to optimize these effects, suggesting that similar strategies could be applied to enhance the biological activity of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.